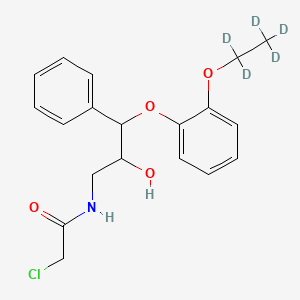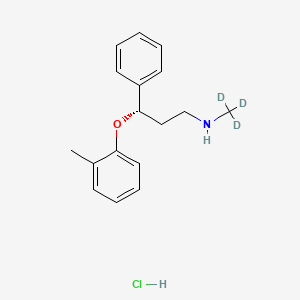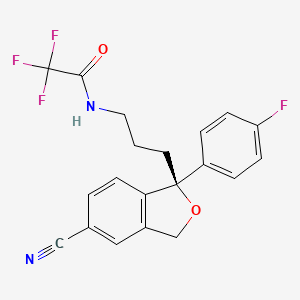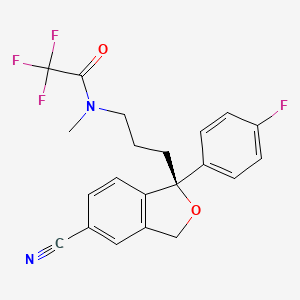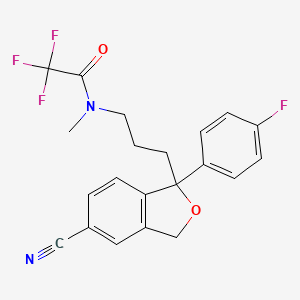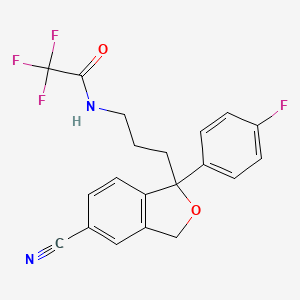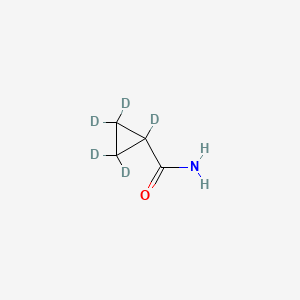
Cyclopropylamida-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylamide-d5 is a deuterated analog of cyclopropylamide, a cyclic amide with a three-membered ring structure. The deuterium atoms replace the hydrogen atoms in the cyclopropyl ring, making it a valuable tool in various research fields, including drug discovery, environmental studies, and industrial applications.
Aplicaciones Científicas De Investigación
Cyclopropylamide-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound in various chemical reactions, allowing researchers to study reaction mechanisms and pathways.
Biology: In biological studies, cyclopropylamide-d5 is used as a tracer to investigate metabolic pathways and enzyme activities.
Medicine: The compound is employed in drug discovery and development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Cyclopropylamide-d5 is used in the production of specialty chemicals and materials, where its unique isotopic composition provides distinct advantages
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropylamide-d5 can be synthesized through several methods. One common approach involves the deuteration of cyclopropylamide using deuterium gas or deuterated reagents under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of cyclopropylamide-d5 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropylamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylamide-d5 oxide using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert cyclopropylamide-d5 to cyclopropylamine-d5 using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed:
Oxidation: Cyclopropylamide-d5 oxide.
Reduction: Cyclopropylamine-d5.
Substitution: Various substituted cyclopropylamide-d5 derivatives.
Mecanismo De Acción
The mechanism of action of cyclopropylamide-d5 involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms in cyclopropylamide-d5 can influence the rate of metabolic reactions, leading to altered pharmacokinetics and pharmacodynamics. This isotopic effect is utilized to enhance the stability and efficacy of drugs, making cyclopropylamide-d5 a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Cyclopropylamide-d5 can be compared with other similar compounds, such as:
Cyclopropylamide: The non-deuterated analog of cyclopropylamide-d5, which lacks the isotopic labeling.
Cyclopropylamine-d5: A deuterated analog of cyclopropylamine, which has similar applications but differs in its chemical structure and reactivity.
Cyclopropylcarbinol-d5: Another deuterated compound with a cyclopropyl ring, used in different research contexts.
Uniqueness: Cyclopropylamide-d5 stands out due to its deuterium labeling, which provides unique advantages in research and industrial applications. The isotopic substitution enhances the compound’s stability and allows for precise tracking in various studies, making it a valuable tool in multiple scientific fields .
Propiedades
IUPAC Name |
1,2,2,3,3-pentadeuteriocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMMVWOEOZMVMS-UXXIZXEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)N)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661878 |
Source


|
| Record name | (~2~H_5_)Cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185054-94-7 |
Source


|
| Record name | (~2~H_5_)Cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

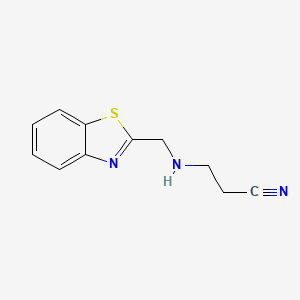
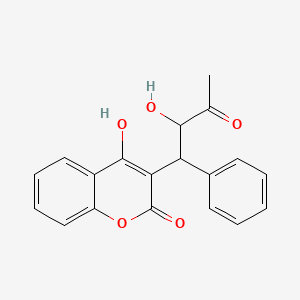
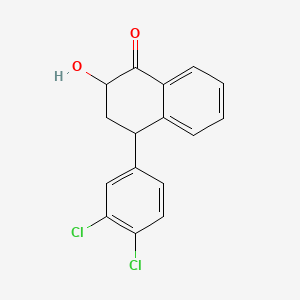
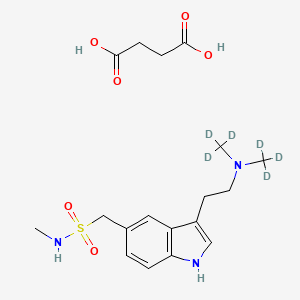
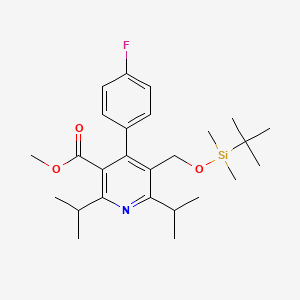
![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)
